molecular formula C7H14ClNOS B14370853 S-(4-Chlorobutyl) dimethylcarbamothioate CAS No. 90012-03-6

S-(4-Chlorobutyl) dimethylcarbamothioate

Cat. No.: B14370853
CAS No.: 90012-03-6
M. Wt: 195.71 g/mol
InChI Key: GYNBFDRHMSMYCH-UHFFFAOYSA-N
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Description

S-(4-Chlorobutyl) dimethylcarbamothioate is a thiocarbamate derivative characterized by a 4-chlorobutyl sulfide group attached to a dimethylcarbamothioate moiety. Thiocarbamates are widely studied for their roles in agrochemicals, pharmaceuticals, and organic synthesis, with substituents significantly influencing reactivity, stability, and biological activity .

Properties

CAS No.

90012-03-6

Molecular Formula

C7H14ClNOS

Molecular Weight

195.71 g/mol

IUPAC Name

S-(4-chlorobutyl) N,N-dimethylcarbamothioate

InChI

InChI=1S/C7H14ClNOS/c1-9(2)7(10)11-6-4-3-5-8/h3-6H2,1-2H3

InChI Key

GYNBFDRHMSMYCH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Chlorobutyl) dimethylcarbamothioate typically involves the reaction of 4-chlorobutyl chloride with dimethylcarbamothioic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: S-(4-Chlorobutyl) dimethylcarbamothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioate group to a thiol or other reduced forms.

    Substitution: The chlorobutyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the chlorobutyl group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted carbamothioates.

Scientific Research Applications

S-(4-Chlorobutyl) dimethylcarbamothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of S-(4-Chlorobutyl) dimethylcarbamothioate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following thiocarbamate derivatives share structural similarities with S-(4-Chlorobutyl) dimethylcarbamothioate, differing primarily in their substituents:

Compound Name Substituent Key Functional Groups Applications/Notes
S-(3-Azidophenyl) dimethylcarbamothioate (S9) 3-Azidophenyl Azide (-N₃), thiocarbamate Research intermediate; IR and NMR data available
S-(4-Cyanophenyl) dimethylcarbamothioate (16) 4-Cyanophenyl Cyano (-CN), thiocarbamate Intermediate for Newman–Kwart rearrangement; quantitative yield
Fenothiocarb (S-(4-Phenoxybutyl)) 4-Phenoxybutyl Phenoxy (-OPh), thiocarbamate Pesticide (acaricide)
4-Chlorobutyl thiocyanate 4-Chlorobutyl Thiocyanate (-SCN) Synthetic intermediate; recrystallization data

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 4-cyanophenyl group in compound 16 enhances stability under thermal conditions, facilitating high-yield rearrangements (e.g., Newman–Kwart) . In contrast, the 3-azidophenyl group in S9 introduces photoreactivity, making it suitable for "click chemistry" applications .
  • Alkyl vs. This property is critical in agrochemicals like fenothiocarb, where lipophilicity improves pesticidal activity .
  • Halogen Effects: The chlorine atom in the 4-chlorobutyl chain may confer resistance to hydrolysis compared to non-halogenated analogs, as seen in 4-chlorobutyl thiocyanate .

Physicochemical and Spectroscopic Properties

  • NMR Data: S9: ¹H NMR shows aromatic protons at δ 7.3–7.5 ppm and thiocarbamate methyl groups at δ 3.1–3.3 ppm . Fenothiocarb: Expected signals for phenoxy protons (δ 6.8–7.2 ppm) and aliphatic butyl chain (δ 1.5–1.8 ppm) . The target compound’s 4-chlorobutyl chain would likely exhibit characteristic δ 1.6–2.2 ppm (methylene) and δ 3.5 ppm (CH₂Cl) signals.
  • Stability: Thiocyanates like 4-chlorobutyl thiocyanate are prone to hydrolysis, whereas the carbamothioate group in the target compound may offer greater stability under acidic conditions .

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